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molecular formula C13H19IO3 B8283218 1-(2-Iodo-5-isopropoxy-4-methoxyphenyl)propanol

1-(2-Iodo-5-isopropoxy-4-methoxyphenyl)propanol

Cat. No. B8283218
M. Wt: 350.19 g/mol
InChI Key: HHDRAVRPMFFCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536157B2

Procedure details

A mixture of Mg turnings (585 mg, 24.1 g·atom) in dry Et2O (8.0 mL) was stirred at 0° C. under a nitrogen atmosphere then treated, dropwise, with a solution of iodomethane (2.25 mL, 28.1 mmol) in dry Et2O (7.0 mL). After 0.5 h a solution of aldehyde 5 (3.00 g, 9.38 mmol) in dry Et2O (10 mL) was added, dropwise, to the mixture that was then allowed to warm to 18° C. Stirring was continued at this temperature for 3 h then the reaction mixture was treated with NH4Cl (10 mL of a 20% w/v aqueous solution) followed by Et2O (20 mL). The separated organic phase was washed with H2O (1×10 mL) then dried (MgSO4), filtered and concentrated under reduced pressure to afford the title compound 7 (3.19 g, 97%) as an orange oil.
[Compound]
Name
Mg
Quantity
585 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
reactant
Reaction Step Six
Yield
97%

Identifiers

REACTION_CXSMILES
IC.[I:3][C:4]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH:15]([CH3:17])[CH3:16])=[CH:8][C:5]=1[CH:6]=[O:7].[NH4+].[Cl-].[CH3:20][CH2:21]OCC>>[I:3][C:4]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH:15]([CH3:17])[CH3:16])=[CH:8][C:5]=1[CH:6]([OH:7])[CH2:20][CH3:21] |f:2.3|

Inputs

Step One
Name
Mg
Quantity
585 mg
Type
reactant
Smiles
Name
Quantity
8 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
2.25 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
IC1=C(C=O)C=C(C(=C1)OC)OC(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
7 mL
Type
reactant
Smiles
CCOCC
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then treated
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 18° C
STIRRING
Type
STIRRING
Details
Stirring
WASH
Type
WASH
Details
The separated organic phase was washed with H2O (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1=C(C=C(C(=C1)OC)OC(C)C)C(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.19 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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